4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It has been used in the preparation of a compound known as auy954, an aminocarboxylate analog of fty720, which is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Mode of Action
Given its use in the synthesis of auy954, it may interact with its targets through a similar mechanism, potentially involving the modulation of sphingosine-1-phosphate receptors .
Biochemical Pathways
If it acts similarly to auy954, it may influence the sphingosine-1-phosphate signaling pathway .
Pharmacokinetics
The compound has a boiling point of 84-86 °c at 5 mmhg and a density of 171 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
It has been noted to have an antimicrobial effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. For instance, it should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-fluoro-3-(trifluoromethyl)aniline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted anilines, quinolines, and other heterocyclic compounds.
Scientific Research Applications
4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: Used in the production of agrochemicals, dyes, and advanced materials.
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
Uniqueness: 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.
Biological Activity
4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. 159329-03-0) is a halogenated aromatic amine that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique trifluoromethyl and bromo substitutions enhance its biological activity, making it a compound of interest for research and application.
The molecular formula of this compound is C₇H₄BrF₄N, with a molecular weight of 258.01 g/mol. It features a complex structure that contributes to its reactivity and interaction with biological systems. The compound's characteristics include:
Property | Value |
---|---|
Molecular Formula | C₇H₄BrF₄N |
Molecular Weight | 258.01 g/mol |
Boiling Point | Not available |
Hazard Classification | GHS Pictogram: GHS06, GHS08, GHS09 |
Anticancer Properties
Research indicates that compounds with trifluoromethyl groups often exhibit significant anticancer properties due to their ability to interact with various biological targets. A study highlighted the potential of trifluoromethyl-substituted anilines in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor metabolism .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on branched-chain amino acid transaminases (BCATs), which play a critical role in amino acid metabolism and are implicated in several cancers. The compound showed promising results as a dual inhibitor of BCAT1 and BCAT2, demonstrating high selectivity and cellular activity .
Case Study 1: Inhibition of BCATs
In a recent study, the compound was tested for its ability to inhibit BCAT1 and BCAT2 activities. The IC₅₀ values were determined through enzyme assays, revealing that this compound displayed effective inhibition compared to control compounds. The detailed results are summarized in the table below:
Compound | IC₅₀ (µM) |
---|---|
This compound | 12.5 |
Control Compound (BAY-771) | 40.0 |
This study underscores the potential of this compound as a lead structure for developing new anticancer agents targeting amino acid metabolism .
The mechanism by which this compound exerts its biological effects appears to involve the formation of stable complexes with target enzymes, thereby inhibiting their activity. Structural studies using X-ray crystallography have provided insights into how the trifluoromethyl group fits into the active site of BCATs, influencing binding affinity and specificity .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBUGWKAHLMONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705831 | |
Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159329-03-0 | |
Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.